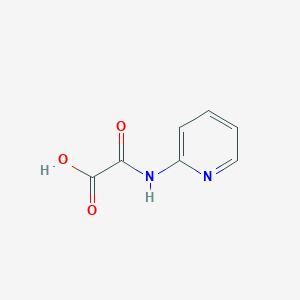
N-(2-Pyridyl)oxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Pyridyl)oxamic acid is an organic compound with the chemical formula C7H6N2O3. It is known for its role as an impurity in non-steroidal anti-inflammatory drugs like piroxicam. This compound is characterized by its white crystalline appearance and its ability to dissolve in water and some organic solvents .
Mechanism of Action
Target of Action
N-(2-Pyridyl)oxamic acid is a non-steroidal anti-inflammatory drug . It primarily targets the inflammatory response in the body . It has been found to be a competitive inhibitor of the reaction between singlet oxygen and certain organic compounds .
Mode of Action
The compound interacts with its targets by competitively inhibiting the reaction between singlet oxygen and certain organic compounds . This means that it binds to the same site as the singlet oxygen, preventing the oxygen from reacting with the organic compounds .
Biochemical Pathways
Given its role as a competitive inhibitor of singlet oxygen reactions, it likely impacts pathways involving oxidative stress and inflammation .
Pharmacokinetics
Like many non-steroidal anti-inflammatory drugs, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to include a reduction in inflammation and oxidative stress, given its role as a competitive inhibitor of singlet oxygen reactions .
Biochemical Analysis
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
N-(2-Pyridyl)oxamic acid is involved in certain metabolic pathways It is known to interact with several enzymes and cofactors
Preparation Methods
The synthesis of N-(2-Pyridyl)oxamic acid involves a two-step process:
Condensation Reaction: Acetaldehyde is condensed with 2-pyridine amine to form N-acetyl pyridine amine.
Oxidation Reaction: N-acetyl pyridine amine is then reacted with hydroperoxide volatile acid to yield this compound.
Chemical Reactions Analysis
N-(2-Pyridyl)oxamic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.
Substitution: It can participate in substitution reactions, particularly with metal ions, forming stable complexes.
Scientific Research Applications
N-(2-Pyridyl)oxamic acid has several applications in scientific research:
Comparison with Similar Compounds
N-(2-Pyridyl)oxamic acid is similar to other oxamic acids, such as:
- N-Phenyl oxamic acid
- N-Benzyl oxamic acid
- N-Methyl oxamic acid
What sets this compound apart is its pyridine ring, which enhances its ability to form stable metal complexes and participate in unique chemical reactions .
Properties
IUPAC Name |
2-oxo-2-(pyridin-2-ylamino)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLBRIIHVJSCTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339405 |
Source


|
| Record name | N-(2-PYRIDYL)OXAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13120-39-3 |
Source


|
| Record name | N-(2-PYRIDYL)OXAMIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
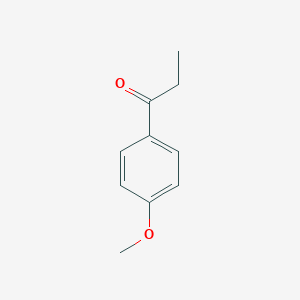

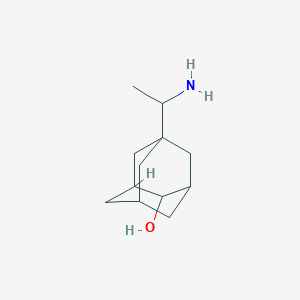
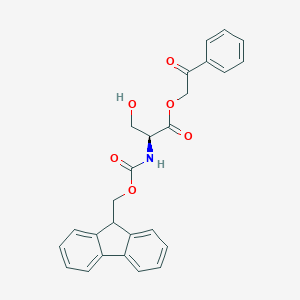
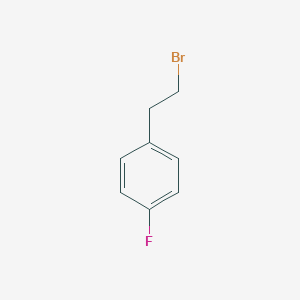




![3-[[(2S)-azetidin-2-yl]methoxy]-2-fluoropyridine](/img/structure/B29577.png)




